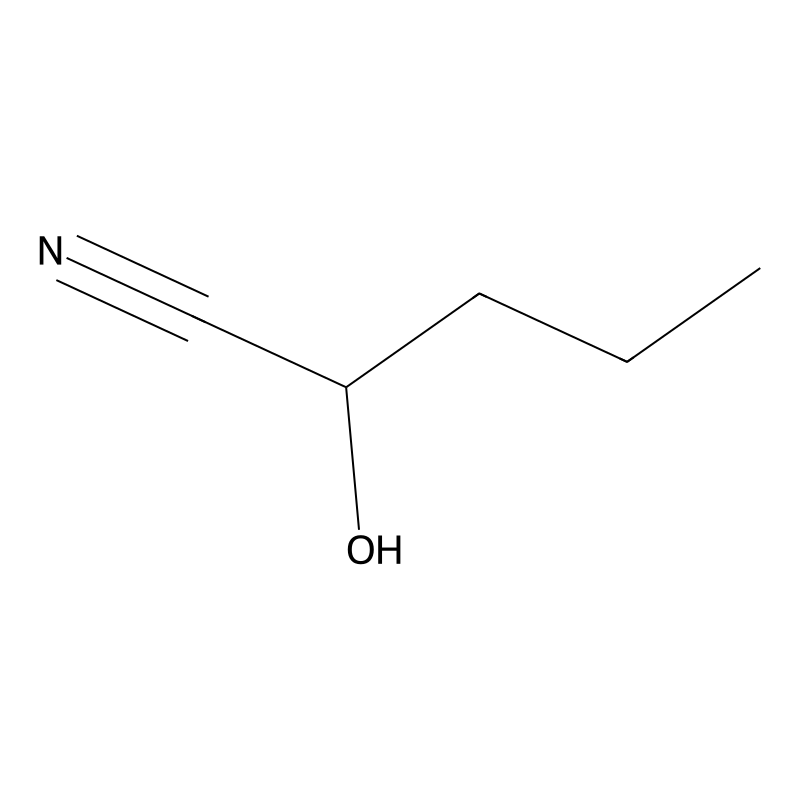

2-Hydroxyvaleronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Beta-Hydroxynitriles from Epoxides and Cyanide

Scientific Field: Biochemical and Biophysical Research

Summary of the Application: Halohydrin hydrogen-halide-lyase, an enzyme that catalyzes the interconversion of halohydrins to epoxides, has been found to catalyze the transformation of 1,2-epoxybutane into beta-hydroxyvaleronitrile in the presence of cyanide.

Methods of Application or Experimental Procedures: The enzyme, purified from a recombinant E. coli, is used to catalyze the transformation.

Results or Outcomes: The enzyme was successful in transforming 1,2-epoxybutane into beta-hydroxyvaleronitrile.

Biosynthesis of Chiral 3-Hydroxyvalerate

Scientific Field: Microbial Cell Factories

Summary of the Application: The ability to synthesize chiral building block molecules with high optical purity is of considerable importance to the fine chemical and pharmaceutical industries.

Methods of Application or Experimental Procedures: The production of 3HV has been achieved from single, renewable carbon sources using synthetic metabolic pathways in recombinant strains of Escherichia coli.

Results or Outcomes: The engineered strains were able to produce enantiomerically pure 3HV from a single carbon source.

2-Hydroxyvaleronitrile, also known as 2-hydroxypentanenitrile, is an organic compound with the molecular formula CHNO and a molecular weight of 99.13 g/mol. This compound features a hydroxyl group (-OH) attached to a valeronitrile backbone, making it a significant chiral building block in organic synthesis. Its structure allows for various chemical transformations, making it versatile in biochemical applications and synthetic chemistry.

- Nitrilase Activity: This compound can be converted into 3-hydroxyvalerate through the nitrilase activity of certain bacteria, such as Comamonas testosteroni. This reaction highlights its potential in biotransformation processes.

- Enantioselective Reactions: It serves as a substrate for various enantioselective reactions, particularly in the synthesis of chiral compounds like (R,R)-2,3-disubstituted piperidines.

2-Hydroxyvaleronitrile exhibits significant biological activity, primarily as a precursor in metabolic pathways. It influences various cellular processes, including:

- Cell Signaling: The compound has been shown to affect cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Synthesis of Chiral Molecules: Its role in synthesizing chiral building blocks makes it valuable in pharmaceutical applications, where chirality is crucial for drug efficacy and safety.

Several methods exist for synthesizing 2-hydroxyvaleronitrile:

- Biocatalytic Synthesis: Utilizing enzymes such as (S)-hydroxynitrile lyase from Hevea brasiliensis, which catalyzes the formation of this compound from appropriate substrates.

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, including the use of cyanohydrin intermediates and subsequent hydroxylation processes.

These methods highlight the compound's accessibility for research and industrial applications.

The applications of 2-hydroxyvaleronitrile span various fields:

- Pharmaceutical Industry: It is used as a building block for synthesizing chiral pharmaceuticals, which are essential for drug development.

- Biochemical Research: The compound plays a role in biochemical pathways and is utilized in studies related to enzyme activity and metabolic engineering.

- Organic Synthesis: As a versatile intermediate, it is employed in synthesizing complex organic molecules and materials.

Research on the interactions of 2-hydroxyvaleronitrile with biological molecules reveals its potential effects on enzyme activity and metabolic pathways. For instance:

- Enzyme Substrates: It acts as a substrate for nitrilase enzymes, facilitating the conversion to other valuable compounds like 3-hydroxyvalerate.

- Cellular Impact: Studies indicate that this compound can modulate cellular responses, affecting processes such as gene expression and metabolic fluxes.

2-Hydroxyvaleronitrile shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Valeronitrile | CHN | Parent compound without hydroxyl group |

| 3-Hydroxybutyronitrile | CHNO | Similar functional group; different chain length |

| 2-Hydroxypropionitrile | CHNO | Shorter carbon chain; used in similar applications |

Uniqueness of 2-Hydroxyvaleronitrile

What distinguishes 2-hydroxyvaleronitrile from these compounds is its specific hydroxyl positioning on the valeronitrile backbone, which allows for unique reactivity patterns and biological interactions. Its role as a chiral building block further enhances its significance in synthetic chemistry compared to other similar compounds.